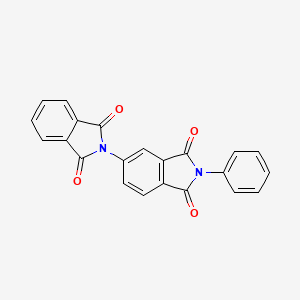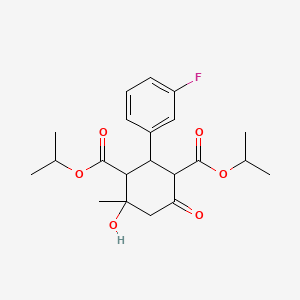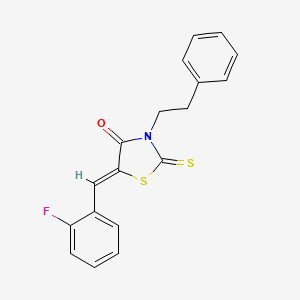
2'-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the activation of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. β-lapachone is reduced by NQO1 to form a highly reactive hydroquinone metabolite, which generates ROS and induces apoptosis in cancer cells. In addition, β-lapachone also inhibits the activity of topoisomerase I, an enzyme involved in DNA replication and transcription, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
β-lapachone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Additionally, β-lapachone has been shown to have antimicrobial effects by inhibiting the growth of various bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of β-lapachone is its broad-spectrum activity against various diseases, including cancer, inflammation, and microbial infections. It also has low toxicity and can be administered orally or intravenously. However, one of the limitations of β-lapachone is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of β-lapachone involves the generation of ROS, which can also lead to oxidative damage and toxicity.
Future Directions
There are several future directions for the research and development of β-lapachone. One of the areas of focus is the development of more efficient synthesis methods to improve the yield and purity of β-lapachone. Another area of focus is the improvement of its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of β-lapachone in combination with other drugs or therapies for the treatment of various diseases. Finally, more research is needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial properties of β-lapachone.
Synthesis Methods
β-lapachone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common chemical synthesis methods involves the reaction of 1,2-naphthoquinone with benzaldehyde in the presence of a catalyst. Extraction from natural sources involves the isolation of β-lapachone from the bark of the lapacho tree using solvents and chromatography techniques.
Scientific Research Applications
β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, β-lapachone has antimicrobial properties by inhibiting the growth of various bacteria, fungi, and viruses.
properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-10-11-17-18(12-14)22(28)23(21(17)27)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJONJNTFYVWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5007167.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5007170.png)
![3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5007177.png)
![N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5007187.png)
![2-[(2,3-difluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5007197.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5007220.png)
![N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5007227.png)
![3,5-dibromo-N-{4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B5007233.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5007237.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B5007250.png)


![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5007272.png)